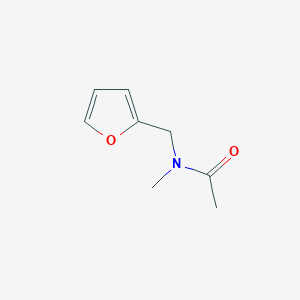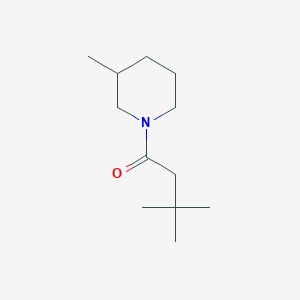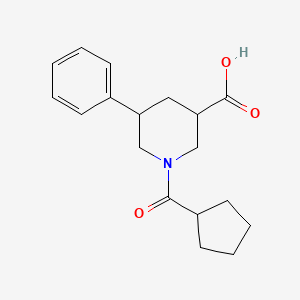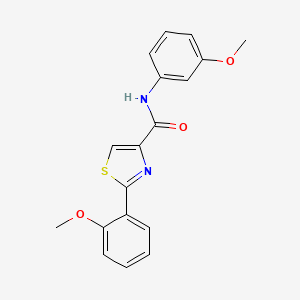![molecular formula C11H20N2O2 B7560947 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone, also known as MPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPE is a white crystalline powder that is soluble in water and organic solvents. In
Aplicaciones Científicas De Investigación
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been investigated for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been studied for its potential as a chiral building block in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In animal studies, 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and administer. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is also relatively stable under normal laboratory conditions. However, one limitation of using 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone. One direction is to investigate its potential as a chiral building block in the synthesis of various pharmaceuticals. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of various diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future studies could focus on the development of new analogs of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone involves the reaction between 1-pyrrolidineacetone and morpholine in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to form 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone. The yield of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.
Propiedades
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)13-4-2-3-11(13)9-12-5-7-15-8-6-12/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJBMHCKCOSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)







